Biotin-H10 Binds AGR2 with 6.4 nM Affinity, Outperforming Non-Biotinylated H10 in Detection Assays
Biotin-H10 exhibits a dissociation constant (KD) of 6.4 nM for AGR2 binding, a value identical to that of the non-biotinylated H10 parent peptide, demonstrating that N-terminal biotin conjugation via the GGGSG linker does not impair target recognition [1]. When deployed as a capture reagent in an AGR2 sandwich ELISA, Biotin-H10 enabled specific detection of extracellular AGR2 (eAGR2) in cancer cell supernatants, a functional capability that non-biotinylated H10 lacks due to the absence of a detection handle .
| Evidence Dimension | AGR2 binding affinity (dissociation constant, KD) |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | Non-biotinylated H10 peptide: 6.4 nM (same affinity); Non-targeted biotin reagents: no specific AGR2 binding |
| Quantified Difference | Equivalent affinity to parent peptide; infinite selectivity advantage over non-targeted biotin |
| Conditions | Surface plasmon resonance (SPR) binding assay |
Why This Matters
Preserved binding affinity ensures that biotinylation does not compromise target engagement, while the biotin handle enables detection workflows that are impossible with the unmodified peptide.
- [1] Garri C, et al. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2). Oncotarget. 2018 Jun 8;9(44):27363-27379. View Source
